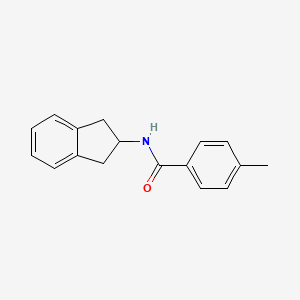

N-(2,3-dihydro-1H-inden-2-yl)-4-methylbenzamide

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to "N-(2,3-dihydro-1H-inden-2-yl)-4-methylbenzamide" often involves acylation reactions, where an acyl group is introduced to another molecule. For example, synthesis methods can include reacting benzoyl chloride or benzoic acid derivatives with amines in the presence of catalysts or specific conditions to form benzamides (Al Mamari & Al Lawati, 2019).

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been determined using various spectroscopic methods, including 1H NMR, 13C NMR, IR, and X-ray analysis. These techniques confirm the composition and structure of the synthesized compounds, providing insights into their molecular geometry and the presence of functional groups (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives can include C-H bond functionalization, which is facilitated by the presence of directing groups in the molecule. These reactions are crucial for further modifications and functionalizations of the compound, leading to the formation of various derivatives with potential biological and pharmacological applications (Al Mamari & Al Sheidi, 2020).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments and their suitability for specific applications. The crystal structure, determined by X-ray diffraction, provides valuable information on molecular conformation and packing in the solid state (Nagel et al., 1997).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for the compound's application in chemical synthesis and potential medicinal uses. Studies on benzamide derivatives reveal their capability to undergo various chemical reactions, offering pathways to synthesize novel compounds with enhanced or desired properties (Ross et al., 1983).

Scientific Research Applications

Synthesis and Chemical Reactions

Research has demonstrated the versatility of compounds related to N-(2,3-dihydro-1H-inden-2-yl)-4-methylbenzamide in chemical synthesis. For instance, divergent palladium iodide catalyzed multicomponent carbonylative approaches have been developed for the synthesis of functionalized isoindolinone and isobenzofuranimine derivatives. These methods utilize 2-alkynylbenzamides and vary based on the nature of the external nucleophile and reaction conditions, leading to distinct reaction pathways and products. Such synthetic routes are significant for generating compounds with potential biological activities (Mancuso et al., 2014).

Metal-Catalyzed Functionalization

The development of metal-catalyzed reactions involving benzamides highlights the potential of this compound in constructing complex molecular frameworks. For example, palladium-catalyzed benzylic C-H amidation with benzyl alcohols in water has been reported as a strategy to construct quinazolinones. This process involves N-benzylation, benzylic C-H amidation, and dehydrogenation in water, showcasing a novel approach for generating biologically relevant structures (Hikawa et al., 2012).

Pharmacological Applications

Although the direct pharmacological applications of this compound were not highlighted in the provided studies, related compounds have been explored for their antimicrobial properties and potential in drug development. For example, the synthesis and antimicrobial screening of thiazole derivatives incorporating the benzamide moiety have shown promising activity against bacterial and fungal infections. These findings underscore the significance of benzamide derivatives in medicinal chemistry and drug discovery (Desai et al., 2013).

Molecular Docking and Biological Evaluation

Research involving molecular docking and biological evaluation of benzamide derivatives further illustrates the potential applications of this compound in the design of new therapeutic agents. For instance, studies on N-acylhydrazone derivatives as potent histone deacetylase inhibitors suggest the utility of benzamide-based compounds in developing treatments for cancer by modulating gene expression through epigenetic mechanisms (Rodrigues et al., 2016).

properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-12-6-8-13(9-7-12)17(19)18-16-10-14-4-2-3-5-15(14)11-16/h2-9,16H,10-11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJQLPDQKBXNKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2CC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B4631393.png)

![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B4631406.png)

![N,N-dimethyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1-piperidinesulfonamide](/img/structure/B4631418.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl (2,3,6-trimethylphenoxy)acetate](/img/structure/B4631420.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4631427.png)

![2-({3-[(cyclohexylmethyl)amino]propyl}amino)ethanol dihydrochloride](/img/structure/B4631434.png)

![1-[(dimethylamino)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4631485.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4631494.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B4631501.png)